N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(4-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c1-26(2)19-9-3-16(4-10-19)20(27-11-13-30-14-12-27)15-24-21(28)22(29)25-18-7-5-17(23)6-8-18/h3-10,20H,11-15H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTUPZFHNDPQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, such as 4-(dimethylamino)benzaldehyde and 4-fluoroaniline. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and amidation, to form the final product.
Condensation Reaction: The first step involves the condensation of 4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate 2-(4-(dimethylamino)phenyl)-2-morpholinoethanol.
Cyclization Reaction: The intermediate is then cyclized using a dehydrating agent, such as phosphorus oxychloride, to form the corresponding morpholinoethyl derivative.
Amidation Reaction: Finally, the morpholinoethyl derivative is reacted with 4-fluoroaniline and oxalyl chloride in the presence of a base, such as triethylamine, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with microbial cell membranes can lead to antimicrobial activity.
Comparison with Similar Compounds
Key Structural Analog: N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (BE42234)
Structural Differences :
- Heterocyclic amine: Morpholine (oxygen-containing) vs.
- Substituent on 4-fluorophenyl : Ethanediamide linkage vs. methyl group.
Functional Implications :
- The morpholine ring in the target compound likely improves aqueous solubility compared to pyrrolidine due to its oxygen atom, which enhances hydrogen bonding .
- The ethanediamide linker in the target compound may facilitate stronger interactions with biological targets (e.g., enzymes) via hydrogen bonding or dipole interactions compared to the methyl group in BE42234 .
Comparison with N-[2-(2-Furyl)-2-(4-morpholinyl)ethyl]-N′-(2-methoxyethyl)ethanediamide
Structural Differences :
- Aromatic group: Dimethylaminophenyl vs. furyl (heteroaromatic).
- Substituent on ethanediamide : 4-Fluorophenyl vs. 2-methoxyethyl.
Functional Implications :
- The 4-fluorophenyl group may enhance lipophilicity and membrane permeability compared to the polar methoxyethyl substituent .
Comparison with UDA-680 (Morpholine-Fluorophenyl Derivative)
Structural Differences :
- Core structure: Ethanediamide vs. bipyrimidinone.
- Substituents: Dimethylaminophenyl vs. methylsulfonamide.
Functional Implications :
- The dimethylaminophenyl group in the target compound could enhance blood-brain barrier penetration compared to UDA-680’s sulfonamide group .
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N'-(4-fluorophenyl)ethanediamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound's IUPAC name is N-[2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide. It features a complex structure that integrates a dimethylamino group, a morpholine ring, and a fluorophenyl moiety.
Synthesis Overview
The synthesis of this compound typically involves several key steps:
- Formation of the Dimethylamino Phenyl Group : This can be achieved through nucleophilic substitution reactions.
- Morpholine Ring Formation : Cyclization reactions involving appropriate precursors are employed.
- Final Coupling : The final product is obtained through coupling reactions that link the morpholine and the fluorophenyl groups.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate various signaling pathways, impacting cellular processes such as proliferation and apoptosis.
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on histone deacetylases (HDACs), which play crucial roles in gene expression regulation. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells .
- Receptor Interaction : It may also bind to specific receptors involved in cellular signaling, thereby influencing downstream effects on cell survival and growth.
In Vitro Studies
Several studies have investigated the compound's biological activity:
Case Studies
- Cancer Treatment : In a study involving xenograft models, the compound exhibited significant antitumor activity, particularly in models with an intact immune system. This suggests its potential as an immunotherapeutic agent .
- Diabetes Management : The ability to inhibit α-glucosidase indicates its potential application in managing type 2 diabetes by regulating blood glucose levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
